Fmoc-Lys(Fmoc)-OH
Overview
Description
Fmoc-Lys(Fmoc)-OH, also known as Nα-Fmoc-Nε-Fmoc-L-lysine, is a derivative of the amino acid lysine . It is used as a reagent in Fmoc solid-phase peptide synthesis . The molecular formula of Fmoc-Lys(Fmoc)-OH is C36H34N2O6, and its molecular weight is 590.7 g/mol .
Synthesis Analysis
The synthesis of Fmoc-Lys(Fmoc)-OH involves the condensation of 2-nitrophenylacetic acid with N-hydroxysuccinimde in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester. The resulting active ester is then reacted with Fmoc-Lys-OH without purification .
Molecular Structure Analysis
The molecular structure of Fmoc-Lys(Fmoc)-OH is characterized by the presence of two Fmoc groups attached to the alpha and epsilon amino groups of lysine . The InChI key for Fmoc-Lys(Fmoc)-OH is BMJRTKDVFXYEFS-XIFFEERXSA-N .
Chemical Reactions Analysis
Fmoc-Lys(Fmoc)-OH is used in the synthesis of various peptides and proteins. It undergoes reactions typical of Fmoc-protected amino acids, such as deprotection under basic conditions .
Physical And Chemical Properties Analysis
Fmoc-Lys(Fmoc)-OH is a solid compound. It has a molar refractivity of 126.3±0.3 cm^3, a polar surface area of 114 Å^2, and a polarizability of 50.1±0.5 x 10^-24 cm^3 . It forms supramolecular gels through co-assembly phenomenon using FMOC–amino acids as low molecular weight gelators .
Scientific Research Applications
Biomedical Applications : Fmoc-Lys(Fmoc)-OH is used in the synthesis of supramolecular hydrogels, which have inherent biocompatible and biodegradable properties, making them suitable for biomedical applications. These gels have been investigated for their antimicrobial activity, particularly in the context of incorporating colloidal and ionic silver mixtures into their structure (Croitoriu et al., 2021).
Peptide Synthesis : The compound is utilized in the efficient ligation of peptides, such as in the synthesis of azido-protected Fmoc–Lys–OH for peptide condensation, demonstrating its utility in peptide chemistry (Katayama et al., 2008).
Polypeptide Synthesis : Fmoc-Lys(Fmoc)-OH plays a role in the synthesis of polypeptides, offering potential methods for disease prevention and treatment. Its use in simplifying and improving polypeptide synthesis is highlighted in the study of lysine and glycine as raw materials (Zhao Yi-nan & Melanie Key, 2013).
Radiolabeling of Peptides : This compound is a precursor for the synthesis of radiolabeled peptides, used in medical imaging and diagnostics. Its modification and use in 99mTc labeling of peptides are notable applications (Surfraz et al., 2007).
Solid-Phase Peptide Synthesis : It is also employed in solid-phase peptide synthesis, particularly as an N-α-protecting group. Studies have investigated its role and the influence of deprotection methods on peptide structure (Larsen et al., 1993).
Synthesis of Fluorescently Labeled Peptides : Fmoc-Lys(Fmoc)-OH is used in the microwave-assisted synthesis of fluorescently labeled peptides, particularly in the context of glycopeptide synthesis (Kowalczyk et al., 2009).
Preparation of Insulin Analogs : The compound is instrumental in the preparation of semisynthetic insulin analogs, highlighting its significance in therapeutic applications (Žáková et al., 2007).
Synthesis of Branched and Cyclic Peptides : Its role in the synthesis of branched and cyclic peptides, especially for the modification of peptides with functional groups, is crucial (Tong & Hong, 2001).
Ultrasound-Induced Gelation : The compound is used in ultrasound-induced gelation, demonstrating its versatility in forming organogels with various solvents (Geng et al., 2017).
Development of Hydrogels for Biomedical Applications : Fmoc-Lys(Fmoc)-OH is involved in the development of hydrogels for various biomedical applications, including cell culture substrates and drug delivery systems (Nita et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJRTKDVFXYEFS-XIFFEERXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549391 | |
Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Fmoc)-OH | |
CAS RN |
78081-87-5 | |
Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-Lysine(IP/Boc) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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